Target Specificity: TrkA Inhibition vs. sEH Inhibition in Urea-Based Compounds
This compound is explicitly designed as a TrkA kinase inhibitor, as documented in the Therapeutic Target Database and its associated patent family (WO2013176970) [1]. This contrasts with structurally similar urea derivatives containing cyclopropyl-thiophene motifs that are optimized for soluble epoxide hydrolase (sEH) inhibition, such as the clinical candidate EC5026 (sEH Ki ~1.4 nM) [2]. The target differentiation is critical: TrkA inhibitors modulate neurotrophin signaling pathways relevant to pain and cancer, while sEH inhibitors act via epoxy fatty acid stabilization [1][2]. Selecting a sEH-targeting urea analog for TrkA-mediated disease models would result in complete lack of target engagement and misleading biological readouts.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | Inhibitor of Tropomyosin-related kinase A (TrkA); exact IC50 not publicly disclosed in accessible databases |
| Comparator Or Baseline | EC5026 (CAS 1809885-32-2): Inhibitor of soluble epoxide hydrolase (sEH); Ki = 1.40 nM (recombinant human sEH) |
| Quantified Difference | Target class divergence: TrkA (kinase) vs. sEH (hydrolase); distinct therapeutic pathways |
| Conditions | Target identification based on Therapeutic Target Database annotation (TrkA) [1] and BindingDB data for EC5026 (sEH) [2] |
Why This Matters
Procurement decisions based solely on 'urea-thiophene' structural similarity without verifying the primary target can lead to experimental failure in TrkA-dependent pain and oncology assays.
- [1] IDRB Lab. Drug Information: Tri-substituted urea derivative 2 (D0CG8N). Therapeutic Target Database. https://idrblab.net/ttd/data/drug/details/D0CG8N (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM408978: EC5026 (sEH inhibitor). Ki = 1.40 nM for recombinant human sEH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 (accessed 2026-04-29). View Source
